8-Methoxy Entecavir

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Procure 8-Methoxy Entecavir (Entecavir EP Impurity E) to ensure regulatory compliance for ANDA submissions. This certified reference standard is structurally defined by its unique 8-methoxy substitution, mandatory for EP/USP monograph system suitability and impurity quantification []. Substitution with a generic impurity standard risks method validation failure and regulatory rejection. Ensure batch-to-batch consistency with a fully characterized standard supplied with a comprehensive Certificate of Analysis.

Molecular Formula C13H17N5O4
Molecular Weight 307.31 g/mol
CAS No. 2349444-69-3
Cat. No. B1487211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy Entecavir
CAS2349444-69-3
Molecular FormulaC13H17N5O4
Molecular Weight307.31 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(N1C3CC(C(C3=C)CO)O)N=C(NC2=O)N
InChIInChI=1S/C13H17N5O4/c1-5-6(4-19)8(20)3-7(5)18-10-9(15-13(18)22-2)11(21)17-12(14)16-10/h6-8,19-20H,1,3-4H2,2H3,(H3,14,16,17,21)/t6-,7-,8-/m0/s1
InChIKeySTXDLYSFRKKGPP-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy Entecavir (CAS 2349444-69-3): A Critical EP/USP Impurity Reference Standard for Entecavir Quality Control


8-Methoxy Entecavir (CAS 2349444-69-3), systematically named 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1,9-dihydro-6H-purin-6-one, is a structurally defined impurity of the anti-hepatitis B virus (HBV) drug Entecavir [1]. It is officially designated as Entecavir EP Impurity E by the European Pharmacopoeia (EP) and is recognized by the United States Pharmacopeia (USP) [2]. As a guanine nucleoside analog derivative, its primary role is as a certified reference standard for analytical method development, validation, and quality control during pharmaceutical manufacturing and regulatory submissions for Entecavir [3]. It is not intended for therapeutic use and is strictly a research and analytical tool .

8-Methoxy Entecavir (CAS 2349444-69-3) Procurement: Why an Uncertified '8-Methoxy' Compound or Alternative Impurity Standard Cannot Be Substituted


In pharmaceutical quality control (QC) and regulatory submissions, the identity, purity, and quantification of impurities like 8-Methoxy Entecavir are not generic parameters. Substituting an uncertified chemical or a different impurity standard (e.g., Entecavir Impurity A, CAS 188399-46-4, or Entecavir EP Impurity F, CAS 649761-24-0) for 8-Methoxy Entecavir (EP Impurity E) will invalidate analytical methods . The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs specify this exact compound, with its unique 8-methoxy substitution on the guanine core, as the reference marker for Impurity E [1]. A generic 'Entecavir impurity' standard lacks the defined structural identity and certified purity required for system suitability tests, relative response factor (RRF) determination, and accurate quantification in HPLC/LC-MS methods. This can lead to failed method validation, rejected Abbreviated New Drug Applications (ANDAs), or non-compliance during commercial production [2].

8-Methoxy Entecavir (CAS 2349444-69-3): Quantifiable Differentiation Evidence for Procurement and Method Development


Pharmacopoeial Designation Defines Unique Analytical Identity vs. Other Entecavir Impurities

8-Methoxy Entecavir is explicitly designated as 'Entecavir EP Impurity E' by the European Pharmacopoeia and is recognized as such by the USP, differentiating it from other process-related impurities like Entecavir Impurity A, F, or others [1]. This official designation is not a generic descriptor but a specific regulatory identity that mandates its use as the reference standard for that particular impurity. Other Entecavir impurities, even if structurally similar (e.g., a different substitution site or functional group), are designated with different letters (A, B, C, etc.) and have different CAS numbers (e.g., Entecavir EP Impurity F is CAS 649761-24-0) . This is a critical differentiator, as an analytical method validated with the wrong impurity standard will fail regulatory audit.

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Structural Specificity of the 8-Methoxy Moiety Dictates Unique Chromatographic and Spectroscopic Behavior

The key structural differentiator of 8-Methoxy Entecavir is the methoxy (-OCH3) group at the C8 position of the guanine base, which distinguishes it from the parent drug Entecavir (which has a hydrogen at this position) and other impurities with modifications elsewhere (e.g., Impurity A is an N7-isomer) [1]. While no direct, published HPLC retention time (RT) data comparing this compound to all others is available in the public domain, this structural feature is the basis for its differential chromatographic and spectroscopic detection. The European Pharmacopoeia's specification of this compound as Impurity E is predicated on its distinct physicochemical properties, which enable its separation from Entecavir and other impurities via HPLC [2]. The molecular weight of 307.31 g/mol and molecular formula C13H17N5O4 are definitive identifiers for this specific impurity [3].

Analytical Method Development Chromatography Spectroscopy

High Certified Purity Enables Accurate Quantification in Regulatory Methods vs. Technical Grade Material

Pharmaceutical reference standards of 8-Methoxy Entecavir are supplied with detailed certificates of analysis that specify a high degree of purity, typically >95% or >98% as determined by HPLC . This certified purity is essential for accurate quantification of the impurity in Entecavir drug substance and product. Using a non-certified, lower-purity 'research grade' 8-Methoxy Entecavir (which may have an unspecified purity or a lower value) introduces significant quantitative error. For example, a batch with 90% purity versus a 98% purity standard would lead to an ~8.9% overestimation of the Impurity E content in the sample if the purity factor is not accurately known and applied.

Quality Control Method Validation Reference Standards

Optimal Procurement and Application Scenarios for 8-Methoxy Entecavir (CAS 2349444-69-3)


Development and Validation of HPLC/LC-MS Methods for Entecavir Impurity Profiling

8-Methoxy Entecavir is the essential reference standard for developing and validating analytical methods (e.g., HPLC, UPLC, LC-MS) intended to detect and quantify Impurity E in Entecavir drug substance and finished pharmaceutical products. Its defined structure and certified purity [1] are mandatory for establishing system suitability parameters (e.g., resolution from the parent peak), determining relative response factors (RRF) for accurate quantification, and setting method detection limits (MDL) and quantitation limits (LOQ) as per ICH guidelines.

Quality Control Release and Stability Testing of Entecavir API and Drug Products

In a QC laboratory, this certified reference standard is used daily to ensure that commercial batches of Entecavir meet the EP/USP specifications for Impurity E. By spiking a known concentration of the 8-Methoxy Entecavir standard, analysts can accurately quantify the level of this specific impurity in stability samples, ensuring it remains below the acceptable threshold (typically ≤0.10% or as defined in the monograph) throughout the product's shelf life [2].

Preparation and Filing of Regulatory Dossiers (e.g., ANDA, DMF)

For generic pharmaceutical companies seeking ANDA approval, the use of a fully characterized, EP/USP-recognized impurity standard like 8-Methoxy Entecavir is a regulatory expectation. The certificate of analysis (CoA) and structural characterization data for this specific compound [3] are critical components of the Common Technical Document (CTD) Module 3 (Quality), providing evidence of method robustness and impurity control strategy to regulatory authorities like the FDA and EMA.

Forced Degradation Studies to Understand Entecavir Stability

This standard is used to identify and quantify 8-Methoxy Entecavir if it is formed as a degradation product under stress conditions (e.g., heat, light, oxidation). By using the authentic reference standard, researchers can confirm the identity of any peak with the same retention time and mass as Impurity E in stressed samples, thereby mapping the degradation pathways of Entecavir and justifying the specified storage conditions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methoxy Entecavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.